![molecular formula C11H19NO4S B15158908 N-Acetyl-S-[(3S)-1-oxohexan-3-yl]-L-cysteine CAS No. 656822-47-8](/img/structure/B15158908.png)
N-Acetyl-S-[(3S)-1-oxohexan-3-yl]-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-[(3S)-1-oxohexan-3-yl]-L-cysteine is a chemical compound that belongs to the family of N-acylated amino acids This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the cysteine molecule, and a hexanoyl group attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-[(3S)-1-oxohexan-3-yl]-L-cysteine typically involves the acylation of L-cysteine with an appropriate acylating agent. One common method is the reaction of L-cysteine with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-[(3S)-1-oxohexan-3-yl]-L-cysteine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the cysteine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the hexanoyl moiety can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Acylating agents like acyl chlorides or anhydrides are used in the presence of bases like pyridine or triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various N-acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: Explored for its therapeutic potential in treating conditions related to oxidative stress and inflammation.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-Acetyl-S-[(3S)-1-oxohexan-3-yl]-L-cysteine involves its interaction with various molecular targets and pathways. The acetyl and hexanoyl groups can modulate the reactivity and binding affinity of the cysteine moiety, affecting its interaction with enzymes and receptors. This compound can act as an antioxidant by scavenging reactive oxygen species and as a modulator of cellular signaling pathways involved in inflammation and apoptosis.
Comparison with Similar Compounds
N-Acetyl-S-[(3S)-1-oxohexan-3-yl]-L-cysteine can be compared with other N-acylated amino acids such as:
- N-Acetyl-S-[(3S)-1-oxohexan-3-yl]-L-phenylalanine
- N-Acetyl-S-[(3S)-1-oxohexan-3-yl]-L-tyrosine
- N-Acetyl-S-[(3S)-1-oxohexan-3-yl]-L-tryptophan
These compounds share similar structural features but differ in the amino acid moiety, which can influence their chemical reactivity and biological activity. This compound is unique due to the presence of the thiol group in cysteine, which imparts distinct redox properties and reactivity.
Properties
CAS No. |
656822-47-8 |
|---|---|
Molecular Formula |
C11H19NO4S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[(3S)-1-oxohexan-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H19NO4S/c1-3-4-9(5-6-13)17-7-10(11(15)16)12-8(2)14/h6,9-10H,3-5,7H2,1-2H3,(H,12,14)(H,15,16)/t9-,10-/m0/s1 |
InChI Key |
JWKLFLSADKELPI-UWVGGRQHSA-N |
Isomeric SMILES |
CCC[C@@H](CC=O)SC[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CCCC(CC=O)SCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


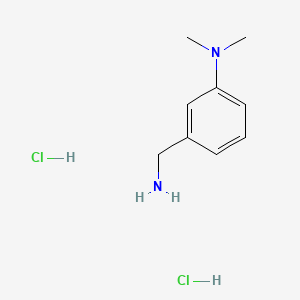
![N-[(2S)-2-Hydroxy-2-phenylethyl]-2-phenylacetamide](/img/structure/B15158833.png)
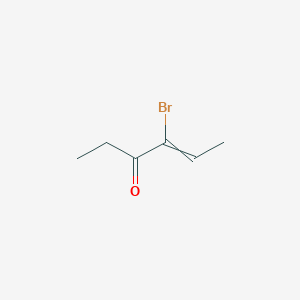
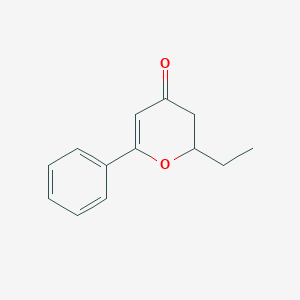

![Oxobis[4-(trifluoromethoxy)phenyl]phosphanium](/img/structure/B15158867.png)


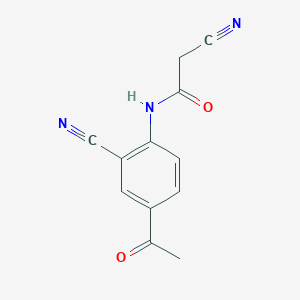
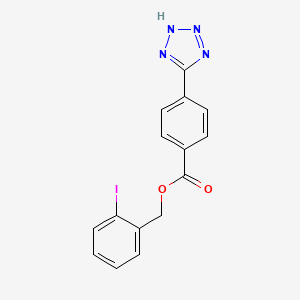
![{[8-(Diethylamino)naphthalen-1-yl]methyl}(diphenyl)phosphanium iodide](/img/structure/B15158892.png)
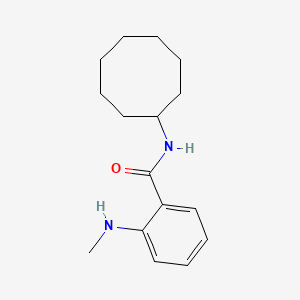
![Benzamide, N,N'-[[2,5-bis(acetylamino)-1,4-phenylene]di-2,1-ethanediyl]bis-](/img/structure/B15158923.png)
![[4-(Methanesulfinyl)phenyl]acetaldehyde](/img/structure/B15158934.png)
